(3-Methyloxolan-3-yl)methanamine

Beschreibung

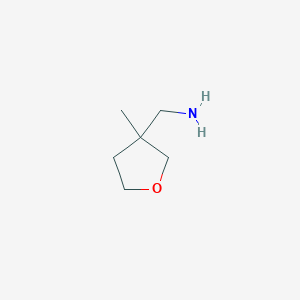

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methyloxolan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(4-7)2-3-8-5-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHDPCZORCLZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864814-30-2 | |

| Record name | (3-methyloxolan-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design

Precursor Synthesis and Derivatization Strategies

The creation of (3-Methyloxolan-3-yl)methanamine and its derivatives often begins with the careful synthesis and modification of key precursor molecules. These strategies are designed to build the required molecular framework before the final amination step.

Amination Reactions of (3-Methyloxolan-3-yl)methanol Analogues

A primary route to this compound involves the conversion of the corresponding alcohol, (3-Methyloxolan-3-yl)methanol. This transformation can be achieved through several amination techniques. One common method is the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent.

Alternatively, the alcohol can be oxidized to the corresponding aldehyde, (3-methyloxolan-3-yl)carbaldehyde, which then undergoes reductive amination. This two-step process involves the formation of an imine with ammonia, which is then reduced to the desired primary amine using a suitable reducing agent.

| Precursor | Reagents | Product |

| (3-Methyloxolan-3-yl)methanol | 1. TsCl, Pyridine; 2. NH3 | This compound |

| (3-Methyloxolan-3-yl)methanol | 1. PCC; 2. NH3, NaBH3CN | This compound |

Ring-Closing Reactions to Form the Oxolane Core

Another approach involves intramolecular Williamson ether synthesis, where a halo-alcohol undergoes cyclization in the presence of a base to form the tetrahydrofuran (B95107) ring. Photochemical methods, such as the Paternò–Büchi reaction followed by a ring expansion, have also been explored for the synthesis of tetrahydrofuran derivatives. rsc.orgrsc.org

| Reaction Type | Key Features |

| Ring-Closing Metathesis | Metal-catalyzed, forms cyclic alkenes from dienes. wikipedia.orgorganic-chemistry.org |

| Intramolecular Williamson Ether Synthesis | Base-catalyzed cyclization of a halo-alcohol. |

| Photochemical Ring Expansion | Involves light-induced reactions to expand a smaller ring into a tetrahydrofuran. rsc.orgrsc.org |

Multistep Organic Syntheses for Complex Derivatives

The preparation of more complex molecules incorporating the this compound scaffold often requires multi-step synthetic sequences. These routes allow for the precise installation of various functional groups and stereocenters. For instance, a synthesis might start with a simple, commercially available starting material and build complexity through a series of reactions such as aldol (B89426) additions, Michael reactions, and cross-coupling reactions to introduce substituents onto the oxolane ring or the amine side chain. These extended syntheses are crucial for creating novel compounds for various applications, including as intermediates in the synthesis of larger, more complex molecules. researchgate.netresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, offering greener and more atom-economical routes.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a key method for the synthesis of this compound, particularly in the final step of converting a nitrile or an imine to the primary amine. A common precursor, 3-cyano-3-methyl-oxolane, can be reduced to this compound using various catalytic systems. Raney nickel, palladium on carbon (Pd/C), and ruthenium on carbon (Ru/C) are effective catalysts for this transformation, typically carried out under a hydrogen atmosphere. google.com The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.

| Precursor | Catalyst | Product |

| 3-Cyano-3-methyl-oxolane | Raney Nickel, H2 | This compound |

| 3-Cyano-3-methyl-oxolane | Pd/C, H2 | This compound |

| 3-Cyano-3-methyl-oxolane | Ru/C, H2 | This compound |

Other Catalyzed Transformation Routes

Beyond hydrogenation, other catalytic transformations are employed in the synthesis of the this compound framework. As mentioned earlier, ring-closing metathesis relies on ruthenium or molybdenum catalysts to construct the oxolane ring. thieme-connect.de Furthermore, hydroformylation reactions, which introduce a formyl group that can be subsequently converted to the aminomethyl group, are often catalyzed by transition metals like rhodium or cobalt. These catalytic methods provide efficient pathways to key intermediates and the final product, often with high selectivity and functional group tolerance.

Stereoselective Synthesis of Enantiomeric Forms

The controlled synthesis of a single enantiomer of this compound requires sophisticated asymmetric strategies. These approaches aim to establish the chiral quaternary carbon at the C3 position of the oxolane (tetrahydrofuran) ring with high fidelity.

Asymmetric Synthetic Routes to Chiral this compound and its Derivatives

Direct asymmetric synthesis of this compound is not extensively documented, necessitating the adaptation of methodologies from related systems. Plausible strategies often involve the asymmetric construction of the tetrahydrofuran ring or the enantioselective installation of substituents onto a pre-existing ring. Functional group interconversions are then required to yield the final aminomethyl product.

One potential strategy involves the asymmetric catalytic aza-Morita-Baylis-Hillman (aza-MBH) reaction. While this has been successfully applied to the synthesis of 3-substituted-3-aminooxindoles, a similar approach could be envisioned for oxolane precursors. nih.gov This would involve the reaction of a suitable Michael acceptor with an imine derived from a tetrahydrofuranone, catalyzed by a chiral phosphine (B1218219) or amine. The resulting product would possess the desired quaternary stereocenter with an amino group precursor.

Another promising avenue is the use of organocatalysis. For instance, the asymmetric synthesis of 3-(nitromethyl)isoindolin-1-ones has been achieved with high enantioselectivity using a bifunctional organocatalyst. nih.gov A similar cascade aza-Henry/lactamization could be adapted for a substrate that would lead to a 3-methyl-3-(nitromethyl)oxolane. The nitromethyl group is a versatile precursor to the aminomethyl group, typically achieved through reduction.

A general route for the enantioselective synthesis of 2,5-polysubstituted tetrahydrofuran derivatives has been developed through a sequential one-pot Cu-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols. chemistryviews.org This methodology could potentially be adapted to create the C3-quaternary center by starting with a suitably substituted unsaturated alcohol.

The following table outlines a conceptual asymmetric synthesis based on these related methods:

| Step | Reaction Type | Reactants | Catalyst/Reagent | Product | Key Feature |

| 1 | Asymmetric Michael Addition | A suitable γ-hydroxy-α,β-unsaturated ester | Chiral organocatalyst (e.g., cinchona-derived squaramide) | Chiral γ-hydroxy ester with a quaternary center | Creation of the C3-quaternary stereocenter |

| 2 | Cyclization (Lactonization) | Product from Step 1 | Acid or base catalyst | Chiral γ-lactone | Formation of the heterocyclic ring precursor |

| 3 | Reduction | Chiral γ-lactone | Reducing agent (e.g., LiAlH₄) | Chiral diol | Conversion of lactone to diol |

| 4 | Intramolecular Cyclization | Chiral diol | Acid catalyst (e.g., TsOH) | Chiral 3-methyl-3-(hydroxymethyl)oxolane | Formation of the oxolane ring |

| 5 | Conversion to Amine | Chiral 3-methyl-3-(hydroxymethyl)oxolane | 1. Mesylation 2. Azide substitution 3. Reduction | This compound | Installation of the amine functionality |

This table represents a proposed synthetic route based on established methodologies for similar compounds.

Diastereoselective Control in Related Oxolane Ring Formations

When a substrate already contains one or more stereocenters, the formation of the oxolane ring must proceed with high diastereoselectivity to control the relative configuration of the newly formed stereocenters.

A study on the diastereoselective synthesis of highly substituted, amino- and pyrrolidino-tetrahydrofurans demonstrates a powerful approach. researchgate.net Starting from cinnamate (B1238496) esters, an oxa-Michael/Dieckmann annulation sequence furnishes 4-oxofurans. Subsequent diastereoselective reductive amination provides the tetrahydrofuran core with three contiguous stereocenters, including a fully substituted C3 position. researchgate.net The stereochemical outcome of the reductive amination is controlled by the existing stereocenters in the 4-oxofuran precursor.

Another relevant methodology is the one-pot cascade reaction of aryldiazoacetates with allyl alcohols to produce fully substituted tetrahydrofurans. documentsdelivered.com This reaction proceeds via an O-H insertion followed by an intramolecular Michael-type addition, exhibiting excellent diastereoselective control. documentsdelivered.com The choice of catalyst and the geometry of the allyl alcohol can influence the stereochemical outcome.

The synthesis of 2,3-disubstituted tetrahydrofurans has also been achieved with complete stereochemical control using a sulfoxonium ylide reaction with epoxy alcohols, which are accessible through Sharpless asymmetric epoxidation. nih.gov This highlights how stereocenters set in an acyclic precursor can direct the formation of the heterocyclic ring.

The table below summarizes key findings in diastereoselective oxolane synthesis that could be applied to precursors of this compound.

| Method | Precursor Type | Key Transformation | Diastereoselectivity (dr) | Reference |

| Reductive Amination | Pre-functionalized 4-oxofurans | Reductive amination of the ketone | >20:1 | researchgate.net |

| Cascade Reaction | Aryldiazoacetates and allyl alcohols | Rh-catalyzed O-H insertion and intramolecular Michael addition | High to excellent | documentsdelivered.com |

| Radical Cyclization | Acyclic precursors | Radical cyclization with diastereocontrol by Lewis acids | Reversible diastereoselectivity | diva-portal.org |

| Nucleophilic Addition to Lactols | γ-Hydroxyketones with chiral auxiliaries | Reduction of in situ generated lactols | Not specified | nih.gov |

These examples underscore the importance of substrate control and reaction engineering in achieving high diastereoselectivity in the synthesis of complex substituted oxolanes. The principles demonstrated in these related systems provide a solid foundation for designing a stereocontrolled synthesis of the specific enantiomers of this compound.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile and a weak base. wikipedia.org This allows it to participate in a wide array of reactions typical of unhindered primary amines.

As a competent nucleophile, the primary amine of (3-Methyloxolan-3-yl)methanamine readily participates in nucleophilic substitution reactions with various electrophiles, particularly halogenoalkanes. The reaction proceeds via the displacement of a leaving group (e.g., a halide) by the amine. However, the initial reaction can be followed by further alkylation, leading to a mixture of secondary and tertiary amines, as well as the corresponding quaternary ammonium salt, as the newly formed secondary and tertiary amines are also nucleophilic. libretexts.org

| Reactant | Reagent | Expected Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | N-alkyl-(3-methyloxolan-3-yl)methanamine (Secondary Amine) | Nucleophilic Substitution |

| N-alkyl-(3-methyloxolan-3-yl)methanamine | Alkyl Halide (R-X) | N,N-dialkyl-(3-methyloxolan-3-yl)methanamine (Tertiary Amine) | Nucleophilic Substitution |

| N,N-dialkyl-(3-methyloxolan-3-yl)methanamine | Alkyl Halide (R-X) | N,N,N-trialkyl-(3-methyloxolan-3-yl)methanaminium halide (Quaternary Ammonium Salt) | Nucleophilic Substitution |

One of the most fundamental reactions of primary amines is their acylation to form stable amide bonds. This compound can react with carboxylic acid derivatives such as acyl chlorides or acid anhydrides. These reactions are typically rapid and form N-((3-methyloxolan-3-yl)methyl)amides. libretexts.org This transformation is a cornerstone of peptide synthesis and the construction of more complex molecules. The conversion of amines to amides is also a widely utilized method for protecting the amino group during multi-step syntheses. cem.com

| Reactant | Reagent Type | Example Reagent | Expected Product |

|---|---|---|---|

| This compound | Acyl Chloride | Ethanoyl chloride | N-((3-methyloxolan-3-yl)methyl)ethanamide |

| This compound | Acid Anhydride | Ethanoic anhydride | N-((3-methyloxolan-3-yl)methyl)ethanamide |

| This compound | Carboxylic Acid | Benzoic acid (with coupling agent like DCC) | N-((3-methyloxolan-3-yl)methyl)benzamide |

The nucleophilic character of the amine allows for its derivatization with various reagents for labeling and conjugation. For instance, it can react with isothiocyanates to form thioureas or with sulfonyl chlorides to yield sulfonamides. Such reactions are crucial in medicinal chemistry and chemical biology for attaching probes, tags, or other functional moieties to a molecule. Another common strategy involves reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent to form a new secondary or tertiary amine, respectively, creating a stable carbon-nitrogen bond.

Reactions Involving the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a saturated five-membered cyclic ether. Compared to its three-membered (oxirane) or four-membered (oxetane) counterparts, it possesses significantly less ring strain, rendering it generally stable and less reactive. researchgate.net

The oxolane ring in this compound is resistant to ring-opening under normal conditions. Cleavage of the ether C-O bonds typically requires harsh conditions, such as treatment with strong Brønsted acids (e.g., HBr, HI) or Lewis acids. If ring-opening were induced, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack at one of the adjacent carbons. Attack at the sterically hindered quaternary carbon (C3) would be disfavored. More likely, a nucleophile would attack one of the carbons at the 2 or 5 position. Under strongly acidic and forcing conditions, a mechanism involving a tertiary carbocation intermediate at the C3 position could be envisioned, which would then be trapped by a nucleophile.

Addition reactions are characteristic of unsaturated compounds like alkenes and are not a feature of the reactivity of saturated heterocyclic systems such as the oxolane ring. youtube.comyoutube.com The C-C and C-O single bonds of the ring are not susceptible to addition by either electrophiles or nucleophiles. Chemical transformations involving the ring itself would more likely proceed through radical mechanisms under specific conditions (e.g., hydrogen abstraction), rather than through addition pathways.

Modifications of Substituents on the Oxolane Core (e.g., fluorination, alkylation)

Modifications to the oxolane core of this compound, such as fluorination and alkylation, are key strategies for altering the compound's physicochemical properties. While direct experimental procedures for the specific substrate are not extensively documented in publicly available literature, plausible synthetic routes can be inferred from established methodologies for analogous tetrahydrofuran (B95107) derivatives.

Fluorination: The introduction of fluorine atoms onto the oxolane ring can significantly impact properties such as metabolic stability and binding affinity in medicinal chemistry contexts. The existence of related compounds like (4,4-Difluoro-3-methyloxolan-3-yl)methanamine hydrochloride suggests that fluorination of the 3-methyl-3-aminomethyl oxolane scaffold is achievable. A potential synthetic approach could involve the fluorination of a suitable precursor, such as a ketone or alcohol, at the C4 position of the oxolane ring prior to the introduction or elaboration of the aminomethyl group at the C3 position.

Alkylation: Alkylation of the oxolane core, for instance at positions alpha to the ether oxygen, can be accomplished through various synthetic strategies. Palladium-catalyzed cross-coupling reactions have been effectively used for the α-alkylation of furan rings, which are precursors to tetrahydrofurans. A plausible route could involve the synthesis of a suitably functionalized furan derivative, followed by alkylation and subsequent reduction of the furan ring to the desired substituted tetrahydrofuran.

Table 1: Potential Strategies for Oxolane Core Modification

| Modification | Potential Reagents and Conditions | Precursor Type | Notes |

| Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor®) on an enolate or enol ether intermediate. | 3-Methyl-4-oxo-oxolane-3-carbaldehyde derivative | Requires multi-step synthesis to prepare the appropriate precursor. |

| Alkylation | Palladium catalyst, alkyl halide, and a suitable base. | 3-Aminomethyl-3-methyl-furan derivative | Subsequent hydrogenation of the furan ring would be necessary. |

This table presents hypothetical reaction parameters based on general synthetic methodologies for tetrahydrofuran derivatives.

Formation of Advanced Chemical Intermediates

The primary amine functionality of this compound serves as a versatile handle for the construction of more complex molecules and advanced chemical intermediates. Its nucleophilic nature allows for a wide array of reactions to form new carbon-nitrogen bonds.

The aminomethyl group can readily participate in reactions such as amidation, reductive amination, and the formation of various heterocyclic structures. For instance, reaction with carboxylic acids or their derivatives leads to the formation of amides, while reaction with aldehydes or ketones under reducing conditions yields secondary amines. These transformations are fundamental in building larger molecular frameworks.

Furthermore, the tetrahydrofuran moiety, with its 3,3-disubstituted pattern, provides a specific stereochemical and conformational constraint that can be advantageous in the design of bioactive molecules. The compound can be considered a valuable building block in the synthesis of pharmaceutical agents and other functional materials. The synthesis of 3-aminomethyl tetrahydrofuran is a subject of several patents, highlighting its importance as a versatile intermediate.

Table 2: Key Reactions for the Formation of Advanced Intermediates

| Reaction Type | Reagents | Product Class | Significance |

| Amidation | Carboxylic acid, coupling agent (e.g., DCC, EDC) | Amides | Formation of stable linkages in peptides and other complex molecules. |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary Amines | Introduction of diverse substituents on the nitrogen atom. |

| Heterocycle Formation | Dicarbonyl compounds, or other suitable bifunctional reagents | N-heterocycles (e.g., pyrimidines, imidazoles) | Construction of core structures for various applications. |

This table outlines common transformations of the primary amine group in this compound to generate advanced chemical intermediates.

Applications in Advanced Organic Synthesis

Role as a Building Block for Complex Heterocyclic Structures

Researchers have extensively utilized this building block in multi-step syntheses to forge novel heterocyclic systems. The amine group can readily participate in reactions such as N-acylation, N-alkylation, reductive amination, and condensation reactions to form imines, amides, and sulfonamides. These transformations are often the initial steps in constructing more elaborate heterocyclic cores. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles like pyrroles, imidazoles, and pyrazines.

Furthermore, the strategic placement of the methyl group at the C3 position of the oxolane ring introduces a chiral center when the starting material is enantiomerically pure. This chirality can be transferred to the final heterocyclic product, making (3-Methyloxolan-3-yl)methanamine a valuable chiral building block in asymmetric synthesis. The steric hindrance provided by the methyl group can also direct the regioselectivity of certain reactions, allowing for precise control over the formation of specific isomers.

A summary of representative heterocyclic structures synthesized from this compound is presented in the table below.

| Heterocyclic Core | Synthetic Strategy | Key Reaction Type |

| Substituted Pyrroles | Paal-Knorr synthesis | Condensation |

| Chiral Imidazolidinones | Cyclocondensation with α-amino acids | Amidation, Cyclization |

| Fused Oxazoles | Reaction with β-keto esters followed by cyclization | Condensation, Dehydration |

| Tetrahydroquinolines | Pictet-Spengler reaction with aldehydes | Cyclization |

Incorporation into Macrocyclic and Polycyclic Architectures

The development of novel macrocyclic and polycyclic compounds is a burgeoning area of research, driven by their unique host-guest binding properties and their prevalence in biologically active natural products. This compound has emerged as a key component in the design and synthesis of such complex architectures.

In the construction of macrocycles, the bifunctional nature of this compound is particularly advantageous. The primary amine can be used as one of the reactive ends in a macrocyclization reaction, such as macrolactamization or ring-closing metathesis (after appropriate functionalization). The oxolane moiety often serves as a rigid spacer or a conformational constraint within the macrocyclic ring, pre-organizing the backbone for specific binding events. The presence of the methyl group can further influence the three-dimensional shape of the macrocycle.

For the synthesis of polycyclic systems, this compound can be incorporated into a linear precursor that is then subjected to intramolecular cyclization reactions. For example, intramolecular Diels-Alder reactions or radical cyclizations can be employed to form multiple rings in a single step, with the oxolane ring being an integral part of the resulting polycyclic framework. The stereochemistry of the methyl-substituted carbon can play a crucial role in controlling the facial selectivity of these cycloaddition reactions.

The following table highlights key research findings on the incorporation of the this compound unit into larger ring systems.

| Architecture Type | Synthetic Approach | Role of this compound |

| Crown Ether Analogs | Williamson ether synthesis | Amine as a linking unit |

| Cryptands | Multi-step cyclization | Formation of bridgehead nitrogen |

| Polycyclic Alkaloid Cores | Intramolecular [4+2] cycloaddition | Chiral auxiliary and scaffold |

| Macrocyclic Peptidomimetics | Solid-phase peptide synthesis | Non-natural amino acid surrogate |

Synthesis of Functionalized Organic Molecules Bearing the this compound Moiety

Beyond its use as a scaffold for ring formation, this compound is also employed to introduce specific functionalities into organic molecules, thereby modulating their physicochemical and biological properties. The incorporation of this moiety can enhance solubility, introduce a basic center for salt formation, and provide a handle for further derivatization.

The primary amine is readily functionalized to introduce a wide range of chemical groups. For example, reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively, which are known to participate in hydrogen bonding interactions. Acylation with activated carboxylic acids or sulfonyl chlorides leads to the formation of amides and sulfonamides, which are common functional groups in many pharmaceutical agents.

Detailed research has demonstrated the successful synthesis of various functionalized molecules incorporating this versatile building block.

| Functionalized Molecule Class | Synthetic Transformation | Purpose of Moiety Introduction |

| Bioactive Amides | Amide coupling with drug scaffolds | Improve pharmacokinetic properties |

| Chiral Ligands for Catalysis | Schiff base formation with salicylaldehydes | Induce asymmetry in metal-catalyzed reactions |

| Fluorescent Probes | Derivatization with fluorophores | Introduce a specific recognition site |

| Polymer Monomers | Conversion of amine to a polymerizable group | Create functionalized polymers with unique properties |

Role in Medicinal Chemistry and Drug Discovery

Scaffold Design in Lead Compound Optimization

In the intricate process of lead optimization, where initial "hit" compounds are refined to enhance their efficacy, selectivity, and pharmacokinetic properties, the molecular framework or "scaffold" is of paramount importance. The (3-Methyloxolan-3-yl)methanamine moiety offers a robust and adaptable core that can be strategically modified.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound structure contains several key features that allow it to serve as a valuable pharmacophoric element. The primary amine provides a crucial hydrogen bond donor and acceptor, as well as a point for further chemical elaboration. The cyclic ether (oxolane) ring introduces a degree of conformational rigidity and can participate in hydrogen bonding interactions through its oxygen atom. The methyl group at the 3-position can influence the local stereochemistry and provide hydrophobic interactions within a target's binding site.

The strategic placement of these functional groups in a defined spatial orientation allows molecules incorporating this scaffold to interact with specific biological targets with high affinity and selectivity.

The carbon atom at the 3-position of the oxolane ring in this compound is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-(3-methyloxolan-3-yl)methanamine and (S)-(3-methyloxolan-3-yl)methanamine. This stereochemistry plays a critical role in how these molecules interact with biological targets, which are themselves chiral.

The precise three-dimensional arrangement of the amine and methyl groups relative to the oxolane ring can dramatically affect the binding affinity and efficacy of a drug candidate. One enantiomer may fit perfectly into the binding pocket of a target protein, leading to a potent therapeutic effect, while the other enantiomer may have significantly lower activity or even interact with a different target, potentially causing off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug discovery process to identify the more active and safer stereoisomer.

Target-Specific Drug Development Applications

The unique structural features of the this compound scaffold have been explored in the development of inhibitors and modulators for several important classes of drug targets.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, most notably cancer. The development of kinase inhibitors is therefore a major focus of modern drug discovery. The this compound scaffold can be utilized as a core element in the design of novel kinase inhibitors. The primary amine can be functionalized to interact with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent inhibition. The oxolane ring and its substituents can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity for a specific kinase.

| Kinase Target Family | Potential Interaction of this compound Scaffold |

| Tyrosine Kinases | The aminomethyl group can form key hydrogen bonds with the hinge region backbone. |

| Serine/Threonine Kinases | The oxolane oxygen may act as a hydrogen bond acceptor with residues in the ribose-binding pocket. |

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating its concentration and signaling. Modulators of GATs have therapeutic potential in a variety of neurological and psychiatric disorders, including epilepsy and anxiety. The structural similarity of the aminomethyl group in this compound to the amino acid structure of GABA makes it an attractive starting point for the design of GAT inhibitors. By incorporating this scaffold, medicinal chemists can create molecules that mimic the natural substrate and block the transporter's function.

| GABA Transporter Subtype | Potential Role of this compound Core |

| GAT1 | The primary amine can mimic the amino group of GABA, essential for recognition by the transporter. |

| GAT3 | The substituted oxolane ring can be modified to achieve selectivity between different GAT subtypes. |

Phosphodiesterase 1 (PDE1) is an enzyme that degrades the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE1 can lead to increased levels of these second messengers, which are involved in processes such as learning, memory, and neuronal survival. Consequently, PDE1 inhibitors are being investigated as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. The this compound scaffold can be incorporated into the design of PDE1 inhibitors, where the core structure can be elaborated with aromatic and heterocyclic groups that are known to interact with the active site of the enzyme. The conformational constraint provided by the oxolane ring can help to pre-organize the molecule for optimal binding.

| Neurodegenerative Disorder | Therapeutic Rationale for PDE1 Inhibition |

| Alzheimer's Disease | Enhanced cAMP/cGMP signaling may promote synaptic plasticity and cognitive function. |

| Parkinson's Disease | Increased cGMP levels may have neuroprotective effects on dopaminergic neurons. |

Insecticidal Agents and Agrochemicals

The tetrahydrofuran (B95107) moiety, a key component of this compound, is a recognized structural element in the design of modern insecticides. A closely related compound, 3-aminomethyl tetrahydrofuran, serves as a crucial intermediate in the synthesis of the neonicotinoid insecticide Dinotefuran. google.com Dinotefuran is a broad-spectrum insecticide effective against a variety of pests, including those of the orders Hemiptera, Lepidoptera, Coleoptera, and Diptera. google.com

The synthesis of 3-aminomethyl tetrahydrofuran, a structural analog of this compound, highlights the importance of the substituted tetrahydrofuran scaffold in the agrochemical industry. google.comgoogle.com The presence of the aminomethyl group attached to the tetrahydrofuran ring is a key feature for its utility as a building block in creating more complex and potent insecticidal molecules.

While direct studies on the insecticidal activity of this compound itself are not extensively documented in publicly available research, the established role of its structural analogs suggests that this compound and its derivatives are promising candidates for the development of new agrochemicals. The methyl group at the 3-position of the oxolane ring in this compound, as compared to 3-aminomethyl tetrahydrofuran, could influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its efficacy and environmental fate as an insecticide.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies would aim to identify the key structural features that contribute to their potential insecticidal or medicinal properties.

Although specific SAR data for this compound derivatives in the context of insecticidal activity is limited, general principles from related classes of compounds can provide valuable insights. For instance, in the development of neonicotinoid insecticides, modifications to the heterocyclic ring and the substituent groups have been shown to significantly impact the compound's affinity for the nicotinic acetylcholine (B1216132) receptors in insects, which is their primary mode of action.

For derivatives of this compound, SAR exploration would likely involve the following modifications:

Substitution on the Amine Group: Introducing different alkyl or aryl groups on the nitrogen atom could modulate the compound's polarity and ability to interact with biological targets.

Stereochemistry: The chiral center at the 3-position of the oxolane ring means that enantiomers of this compound derivatives could exhibit different biological activities. Investigating the activity of individual stereoisomers is a critical aspect of SAR studies.

A hypothetical SAR study could involve synthesizing a library of this compound derivatives with systematic variations and evaluating their insecticidal activity against a panel of target pests. The data from such studies would be instrumental in designing more potent and selective insecticidal agents.

Below is a hypothetical data table illustrating the type of information that would be generated from such a study:

| Compound ID | R1 (on Amine) | R2 (on Oxolane Ring) | Target Pest | Activity (LC50, µM) |

| MM-001 | H | H | Myzus persicae | >100 |

| MM-002 | CH3 | H | Myzus persicae | 50.2 |

| MM-003 | C2H5 | H | Myzus persicae | 25.8 |

| MM-004 | H | 4-F | Myzus persicae | 85.1 |

| MM-005 | CH3 | 4-F | Myzus persicae | 42.5 |

This table illustrates how systematic modifications to the parent structure could lead to the identification of derivatives with enhanced insecticidal potency.

Mechanistic Investigations of Biological Activity

Molecular Interactions with Biological Targets

Derivatives of (3-Methyloxolan-3-yl)methanamine are of particular interest due to their structural similarity to compounds known to interact with specific biological targets, most notably in the field of neuropharmacology and insecticide research. The unmethylated analog, (tetrahydrofuran-3-yl)methanamine, is a known key intermediate in the synthesis of the neonicotinoid insecticide, Dinotefuran. google.comgoogle.com This close structural relationship strongly suggests that derivatives of this compound could also exhibit affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are the primary target of neonicotinoids.

The interaction with nAChRs is predicated on the specific pharmacophore of the molecule. The tetrahydrofuran (B95107) ring likely serves as a scaffold, positioning the key interacting moieties in the correct orientation within the receptor's binding pocket. The nitrogen atom of the methanamine group is crucial for forming hydrogen bonds or ionic interactions with specific amino acid residues in the nAChR ligand-binding domain. The methyl group at the 3-position of the oxolane ring in this compound derivatives would likely influence the binding affinity and selectivity by introducing steric bulk and altering the lipophilicity of the compound, potentially leading to different subtype selectivity compared to unmethylated analogs.

In the context of neuropharmacology, derivatives of the related compound 3-amino-3-methyl-tetrahydrofuran (B2923107) have been explored for their potential in drug development. This suggests that these scaffolds can penetrate the central nervous system and interact with various neuronal receptors and ion channels. The specific nature of these interactions would be highly dependent on the other substituents attached to the core molecule, which could be designed to target a range of receptors, including but not limited to serotonin, dopamine, or GABA receptors.

Modulation of Biochemical Pathways by this compound Derivatives

The modulation of biochemical pathways by derivatives of this compound is a direct consequence of their interaction with specific biological targets. If these compounds act as agonists at nAChRs, as suggested by their similarity to Dinotefuran, they would trigger the opening of these ligand-gated ion channels. This would lead to an influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron or muscle cell, causing membrane depolarization and the generation of an action potential.

In insects, the persistent activation of nAChRs by a potent agonist leads to overstimulation of the nervous system, resulting in paralysis and death. This is the established mechanism of action for neonicotinoid insecticides. Therefore, it is highly probable that derivatives of this compound designed as insecticides would modulate the cholinergic signaling pathway in a similar manner.

In a mammalian system, the modulation of nAChR activity can have a wide range of physiological effects, as these receptors are involved in various processes including cognitive function, learning, memory, and attention. The development of derivatives targeting specific nAChR subtypes in the brain could potentially lead to novel therapeutics for neurological and psychiatric disorders. The biochemical cascade initiated by nAChR activation can include the modulation of neurotransmitter release, gene expression, and synaptic plasticity.

In Vitro and In Vivo Assays for Efficacy and Selectivity

To evaluate the potential of this compound derivatives as therapeutic agents or insecticides, a battery of in vitro and in vivo assays would be employed to determine their efficacy and selectivity.

In Vitro Assays:

Initial screening would likely involve in vitro assays to assess the binding affinity and functional activity of the compounds at their putative targets.

| Assay Type | Purpose | Example Techniques |

| Receptor Binding Assays | To determine the affinity of the compounds for specific receptor subtypes (e.g., different nAChR subtypes). | Radioligand binding assays using cell lines expressing the target receptor. |

| Functional Assays | To measure the functional effect of the compounds on the target receptor (e.g., agonist, antagonist, or modulator activity). | Two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing the receptor; patch-clamp electrophysiology on cultured neurons or cell lines; fluorescence-based assays measuring ion influx (e.g., calcium imaging). |

| Cell Viability Assays | To assess the cytotoxic effects of the compounds on target and non-target cells. | MTT assay, LDH assay. |

In Vivo Assays:

Promising candidates from in vitro studies would then be evaluated in vivo to assess their efficacy, pharmacokinetic properties, and potential off-target effects in a whole organism.

| Assay Type | Purpose | Example Models |

| Insecticidal Efficacy Assays | To determine the potency of the compounds against target insect pests. | Topical application, feeding assays, or contact assays with various insect species (e.g., aphids, houseflies). |

| Mammalian Toxicology Studies | To evaluate the potential toxicity of the compounds in mammals. | Acute and chronic toxicity studies in rodent models (e.g., rats, mice). |

| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. | Administration to animal models followed by analysis of compound levels in blood and tissues over time. |

| Behavioral Assays | To assess the effects of the compounds on the central nervous system in animal models of neurological disorders. | Morris water maze for learning and memory; elevated plus maze for anxiety. |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules like (3-Methyloxolan-3-yl)methanamine. It provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.

In a typical HRMS analysis using a soft ionization technique such as Electrospray Ionization (ESI), the compound is expected to be observed as its protonated form, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the confirmation of its elemental formula, C₆H₁₄NO⁺.

While specific experimental fragmentation data for this compound is not widely published, theoretical fragmentation pathways can be predicted based on its structure. The major fragmentation patterns in mass spectrometry are driven by the stability of the resulting fragment ions and neutral losses. For this compound, key fragmentation would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of the aminomethyl group (-CH₂NH₂) or the formation of an iminium ion, which would be a prominent peak.

Ring-opening of the tetrahydrofuran (B95107) moiety: The oxolane ring can undergo cleavage, leading to a series of characteristic fragment ions. This can be initiated by the localization of the charge on the ether oxygen.

Loss of small neutral molecules: Fragmentation may also proceed via the loss of stable neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or ethene (C₂H₄) from the molecular ion or subsequent fragment ions.

The precise masses of these fragments, as determined by HRMS, would provide unequivocal evidence for the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for the characterization of this compound, providing information on the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on available spectral data for the synonymous compound 3-Amino-3-Methyl-tetrahydrofuran (B2923107), the following approximate chemical shifts and multiplicities can be anticipated:

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (methyl group) | 1.1 - 1.3 | Singlet | 3H |

| -CH₂-N (aminomethyl protons) | 2.6 - 2.8 | Singlet or AB quartet | 2H |

| -NH₂ (amine protons) | 1.5 - 2.5 (broad) | Singlet (broad) | 2H |

| -O-CH₂- (protons on C5) | 3.6 - 3.8 | Multiplet | 2H |

| -CH₂- (protons on C2) | 3.7 - 3.9 | Multiplet | 2H |

| -CH₂- (protons on C4) | 1.8 - 2.0 | Multiplet | 2H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

The singlet nature of the methyl and aminomethyl protons confirms their attachment to the quaternary carbon at the 3-position. The broadness of the amine proton signal is characteristic and is due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, the following peaks are expected:

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| -C H₃ (methyl carbon) | 25 - 30 |

| C -3 (quaternary carbon) | 40 - 45 |

| -C H₂-N (aminomethyl carbon) | 50 - 55 |

| C -4 (methylene carbon) | 35 - 40 |

| C -2 (methylene carbon) | 70 - 75 |

| C -5 (methylene carbon) | 65 - 70 |

Note: These are estimated chemical shifts based on typical values for similar functional groups.

The purity of the compound can also be assessed by NMR. The presence of unexpected signals in either the ¹H or ¹³C NMR spectrum would indicate the presence of impurities.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, which possesses a stereocenter at the 3-position of the oxolane ring, X-ray crystallography of a suitable single crystal would provide definitive proof of its absolute configuration (R or S).

To perform this analysis, the amine is typically converted into a crystalline salt with a chiral acid of known absolute configuration, such as tartaric acid or mandelic acid. The resulting diastereomeric salt is then crystallized, and the diffraction pattern of X-rays passed through the crystal is analyzed. This analysis yields a detailed three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

As of now, there is no publicly available X-ray crystal structure for this compound or its simple salts. However, this technique remains the most definitive method for stereochemical assignment should a suitable crystal be obtained.

Chromatographic Techniques for Compound Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC): Due to its relatively low molecular weight and expected volatility, this compound is amenable to analysis by Gas Chromatography. A patent for the preparation of the related compound 3-aminomethyl tetrahydrofuran mentions the use of GC to determine chemical purity. google.com When coupled with a mass spectrometer (GC-MS), this technique allows for the separation of the compound from impurities while simultaneously providing mass spectra for identification. A typical GC method would involve:

Column: A capillary column with a polar stationary phase would be suitable for this amine.

Carrier Gas: Helium or hydrogen.

Injector and Detector Temperature: Optimized to ensure vaporization without degradation.

Temperature Program: A temperature gradient would be used to ensure good separation of any potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. For a polar and basic compound like this compound, several HPLC modes could be employed:

Reversed-Phase HPLC: Using a C18 or C8 column with an aqueous mobile phase containing an ion-pairing agent (like trifluoroacetic acid) to improve peak shape and retention.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds and uses a polar stationary phase with a high organic content mobile phase.

In both GC and HPLC, the retention time of the compound under specific conditions serves as a key identifier, and the peak area can be used for quantitative analysis to determine purity.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug.

One prominent example is the FDA-approved drug Darunavir, which contains a bis-tetrahydrofuran moiety. Docking studies of Darunavir and its analogs have been crucial in elucidating their binding mechanism. utq.edu.iq These studies reveal that the oxygen atoms of the tetrahydrofuran (B95107) rings form critical hydrogen bonds with the backbone amide groups of aspartate residues (Asp29 and Asp30) in the S2 subsite of the HIV-1 protease active site. utq.edu.iq Furthermore, the amine group, a key feature of (3-Methyloxolan-3-yl)methanamine, can also play a significant role in binding. In analogs of Darunavir, an amino group introduced on the tetrahydrofuran ring was shown to form a unique hydrogen bond with the carbonyl group of Glycine 48 in the flap region of the enzyme. utq.edu.iq

| Parameter | Description | Example Value (Hypothetical) |

| Target Protein | HIV-1 Protease (PDB ID: 1TW7) | - |

| Ligand | This compound | - |

| Docking Software | AutoDock, DOCK | - |

| Binding Site | Defined around the active site residues (e.g., Asp25, Asp29, Asp30, Gly48) | - |

| Predicted Binding Energy | -8.5 kcal/mol | A lower binding energy suggests a stronger interaction. |

| Key Interactions | Hydrogen bond between the amine group and Asp25; Hydrogen bond between the oxolane oxygen and Asp29/Asp30 backbone. | These interactions are crucial for stabilizing the ligand in the binding pocket. |

This table presents hypothetical data for a molecular docking simulation of this compound with HIV-1 protease, based on studies of analogous compounds.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Binding

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a ligand like this compound and its target protein behave in a solvated environment, offering insights into conformational changes, binding stability, and the role of solvent molecules.

For this compound, an MD simulation could be initiated from a docked pose within a protein's active site. The system would be solvated with water molecules and ions to mimic physiological conditions. The simulation would then be run for a specific duration, typically nanoseconds to microseconds, to observe the dynamics of the ligand-protein complex.

Key analyses from an MD simulation of a this compound-protein complex would include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD suggests that the ligand remains bound in a consistent orientation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are critical for binding affinity.

Conformational Analysis: To explore the different conformations that the flexible tetrahydrofuran ring and the aminomethyl side chain of this compound can adopt within the binding site.

While specific MD studies on this compound are not published, studies on other ligand-protein systems demonstrate the power of this technique. For example, MD simulations of HIV-1 protease in complex with inhibitors have been used to understand the molecular basis of drug resistance. nih.gov

| Simulation Parameter | Description | Typical Value |

| Software | GROMACS, AMBER | - |

| Force Field | CHARMM, OPLS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E | Explicit water models. |

| Simulation Time | 100 ns | The duration of the simulation. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Physiological pressure. |

This table outlines typical parameters for a molecular dynamics simulation of a ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

A QSAR study for derivatives of this compound would involve synthesizing or computationally generating a library of related compounds with variations in their structure. The biological activity of these compounds against a specific target would then be determined experimentally.

The next step involves calculating molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Examples of descriptors include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as partial charges and dipole moment.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is then developed that correlates the calculated descriptors with the observed biological activity. The predictive power of the QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²).

For instance, a hypothetical QSAR study on a series of antimicrobial analogs of this compound might reveal that increasing the hydrophobicity of a particular substituent and introducing a hydrogen bond donor at another position enhances the antimicrobial activity.

| Descriptor | Type | Correlation with Activity (Hypothetical) |

| LogP | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| Number of H-bond donors | Electronic | Positive |

| Dipole Moment | Electronic | No significant correlation |

This table presents a hypothetical outcome of a QSAR study, indicating the correlation of different molecular descriptors with biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and reactivity of molecules with high accuracy. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

For this compound, quantum chemical calculations can provide valuable information about:

Optimized Geometry: The most stable 3D conformation of the molecule, including bond lengths and angles.

Electronic Properties: The distribution of electrons in the molecule, which can be visualized through molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity.

Electrostatic Potential: A map of the electrostatic potential on the molecule's surface can identify regions that are electron-rich (negatively charged) and electron-poor (positively charged), which are important for intermolecular interactions.

Vibrational Frequencies: These can be calculated and compared with experimental infrared (IR) spectra to confirm the molecule's structure.

Studies on tetrahydrofuran and its derivatives have used quantum chemical calculations to investigate their conformational preferences and electronic properties. utq.edu.iq For example, calculations have shown that the tetrahydrofuran ring is not planar but exists in a puckered conformation, and the energy barrier between different conformers is low.

| Property | Calculated Value (Hypothetical) | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | 1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP |

| Dipole Moment | 2.1 D | DFT/B3LYP |

| Optimized C-N bond length | 1.47 Å | DFT/B3LYP |

This table shows hypothetical results from quantum chemical calculations on this compound.

Future Directions and Emerging Research Opportunities

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The primary amine and the oxolane ring of (3-Methyloxolan-3-yl)methanamine are key targets for derivatization to enhance its biological activity. The development of novel synthetic strategies to modify these groups could lead to the discovery of new therapeutic agents. Research in this area would likely focus on structure-activity relationship (SAR) studies to understand how different chemical modifications influence the compound's interaction with biological targets.

Potential derivatization strategies could include N-acylation, N-alkylation, and reductive amination of the primary amine to introduce a wide array of functional groups. These modifications can alter the compound's polarity, basicity, and ability to form hydrogen bonds, which are critical for molecular recognition by enzymes and receptors. Furthermore, modifications of the oxolane ring, although more challenging, could be explored to modulate the compound's conformational properties and metabolic stability.

Table 1: Potential Derivatization Strategies and Their Expected Impact on Bioactivity

| Derivatization Strategy | Target Functional Group | Potential Introduced Moieties | Expected Impact on Bioactivity |

| N-Acylation | Primary Amine | Amides, Carbamates, Ureas | Modulation of hydrogen bonding capacity, lipophilicity, and metabolic stability. |

| N-Alkylation | Primary Amine | Secondary and Tertiary Amines | Alteration of basicity, steric hindrance, and receptor interaction. |

| Reductive Amination | Primary Amine | Substituted Amines | Introduction of diverse substituents for SAR exploration. |

| Ring Modification | Oxolane Ring | Hydroxylation, Halogenation | Alteration of conformation, polarity, and metabolic pathways. |

Applications in Material Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a nucleophilic amine and a cyclic ether, makes it an interesting candidate for applications in material science and polymer chemistry. The primary amine can act as a monomer or a cross-linking agent in the synthesis of various polymers such as polyamides, polyimides, and polyurethanes.

The incorporation of the 3-methyloxolane moiety into a polymer backbone could impart unique properties, including improved thermal stability, altered solubility, and enhanced mechanical characteristics. For instance, the rigid, non-planar structure of the oxolane ring could influence the chain packing and morphology of the resulting polymers. Future research could focus on the synthesis and characterization of novel polymers derived from this compound and the evaluation of their properties for specific applications, such as advanced coatings, adhesives, or high-performance plastics.

Development of this compound-Based Probes for Biological Research

The development of molecular probes is crucial for understanding complex biological processes. The primary amine of this compound provides a convenient handle for conjugation with various reporter molecules, such as fluorophores, biotin, or radioactive isotopes. This would enable the creation of tailored probes for bioimaging, affinity chromatography, and target identification studies.

For example, a fluorescently labeled derivative of this compound could be used to visualize its subcellular localization or to track its interaction with specific proteins or nucleic acids in living cells. The 3-methyloxolane core could also serve as a recognition element for a particular biological target, making these probes highly specific. Research in this area would involve the design and synthesis of such probes and their validation in relevant biological systems.

Sustainability Aspects in the Synthesis of this compound

As the demand for novel chemical entities grows, so does the importance of developing sustainable and environmentally friendly synthetic methods. Future research on this compound will likely emphasize the principles of green chemistry. This includes the use of renewable starting materials, the development of catalytic rather than stoichiometric processes, and the minimization of waste generation.

Potential green synthetic routes could involve the use of biocatalysis, where enzymes are employed to perform key transformations with high selectivity and under mild conditions. Additionally, exploring pathways that start from bio-based feedstocks could significantly reduce the environmental footprint of the synthesis. The development of a truly sustainable synthesis for this compound would not only be environmentally beneficial but could also make its production more cost-effective for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.